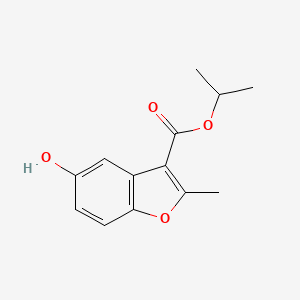

Propan-2-yl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzofuran derivatives often involves strategies such as the Friedländer condensation reaction, which has been employed to synthesize a series of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, demonstrating the versatility of benzofuran synthesis methods (Gao et al., 2011). Another approach is the palladium-catalyzed reaction, which has been used to synthesize phenoxy-substituted 2,3-dihydrofurans, further highlighting the diversity of synthetic pathways for compounds related to benzofurans (Yoshida et al., 2005).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can vary significantly, with modifications leading to different physical and chemical properties. For example, the X-ray crystallographic structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one reveals a highly planar molecule, indicating the influence of molecular structure on the crystalline form and stability (Palmer et al., 2014).

Chemical Reactions and Properties

Benzofuran compounds participate in a variety of chemical reactions, demonstrating their reactivity and potential for functionalization. For instance, the cascade reactions involving sequential Pd(0)-catalyzed deallylation and Pd(II)-catalyzed aminocarbonylative heterocyclization of 1-(2-allyloxyaryl)-2-yn-1-ols show the complex reactivity patterns of these molecules (Gabriele et al., 2007).

Physical Properties Analysis

The physical properties of benzofuran derivatives, such as solubility, melting point, and crystallinity, can be influenced by the molecular structure. The presence of substituents on the benzofuran ring affects these properties, with studies on compounds like propyl 2-(5-iodo-3-methylsulfinyl-1-benzofuran-2-yl)acetate providing insight into how modifications impact physical characteristics (Choi et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the ability to undergo various chemical transformations, are central to understanding benzofuran compounds. The synthesis and characterization of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives highlight the compound's potential for modification and application in different chemical contexts (Krawiecka et al., 2012).

作用机制

Target of Action

It’s known that similar compounds have shown significant inhibitory activity against cancer cell growth .

Mode of Action

Propan-2-yl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has been found to inhibit cancer cell growth in a dose-dependent manner . It increases the expression of bax, caspase-3, and caspase-9, and decreases the production of bcl-2 . This suggests that the compound induces apoptosis in cells through activating the mitochondrial pathway .

Biochemical Pathways

The compound’s interaction with its targets leads to changes in the biochemical pathways related to apoptosis. Specifically, it activates the mitochondrial pathway, which is a key pathway in the regulation of apoptosis . This pathway involves a series of reactions that lead to the release of cytochrome c from the mitochondria, which then triggers the activation of caspases, the enzymes that carry out the process of apoptosis .

Result of Action

The result of the action of this compound is the induction of apoptosis in cancer cells . By increasing the expression of pro-apoptotic proteins and decreasing the production of anti-apoptotic proteins, the compound triggers a series of reactions that lead to cell death .

安全和危害

未来方向

The unique structural features of benzofuran and its wide array of biological activities make it a promising area for future research . There is a need to collect the latest information in this promising area to pave the way for future research . This will help medicinal chemists to develop structure activity relationships (SAR) on these derivatives as antimicrobial drugs .

属性

IUPAC Name |

propan-2-yl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-7(2)16-13(15)12-8(3)17-11-5-4-9(14)6-10(11)12/h4-7,14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUPQOPHSHPXET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2493208.png)

![methyl 2-{[(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetyl]amino}benzoate](/img/structure/B2493209.png)

![N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2493214.png)

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2493215.png)

![[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl](3-methoxyphenyl)methanone](/img/structure/B2493218.png)

![1-Benzhydryl-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2493220.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2493229.png)